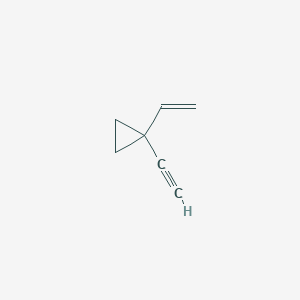

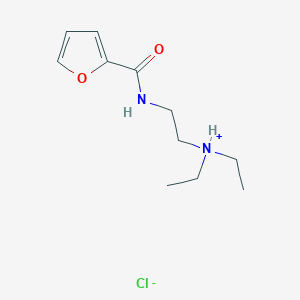

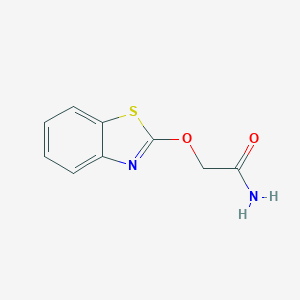

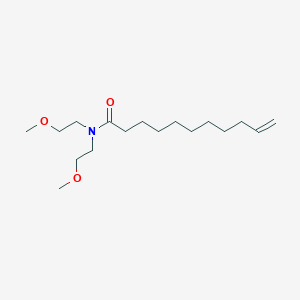

![molecular formula C9H12ClNO3 B012789 Clorhidrato de 2-(benzo[d][1,3]dioxol-5-ilamino)etanol CAS No. 94158-14-2](/img/structure/B12789.png)

Clorhidrato de 2-(benzo[d][1,3]dioxol-5-ilamino)etanol

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 2-(Benzo[d][1,3]dioxol-5-ylamino)ethanol hydrochloride involves intricate chemical reactions. For instance, Badahdah (2008) described the coupling of benzothiazole-2-ylacetonitriles with aromatic diazonium salts to yield arylhydrazones, which upon reaction with hydroxylamine hydrochloride in ethanolic sodium acetate yield the corresponding amidoximes. These are then cyclized into 1,2,3-triazole derivatives upon reflux in ethanolic DMF in the presence of anhydrous sodium acetate (Badahdah, 2008).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(Benzo[d][1,3]dioxol-5-ylamino)ethanol hydrochloride has been elucidated through various spectroscopic methods. Marjani (2013) synthesized and studied the crystal structure of a related compound via single crystal X-ray diffraction, further confirmed by IR, 1H and 13C NMR spectroscopy (Marjani, 2013).

Chemical Reactions and Properties

Chemical reactions involving 2-(Benzo[d][1,3]dioxol-5-ylamino)ethanol hydrochloride or its derivatives demonstrate the compound's reactivity under various conditions. Esmaili and Nematollahi (2013) detailed the electrochemical synthesis of disulfides of 2-(benzo[d]thiazol(or oxazol)-2-ylamino)-5-morpholinobenzenethiol, showcasing the compound's ability to participate in electrooxidation and subsequent Michael-type addition reactions (Esmaili & Nematollahi, 2013).

Physical Properties Analysis

The physical properties of similar compounds provide insight into their stability and behavior under different conditions. For example, the study of the crystal structure and molecular interactions of related compounds helps in understanding the solid-state properties, including hydrogen bonding and crystal packing arrangements (Glusker et al., 1975).

Chemical Properties Analysis

The chemical properties of 2-(Benzo[d][1,3]dioxol-5-ylamino)ethanol hydrochloride derivatives reveal their reactivity and potential applications in organic synthesis. The synthesis of 5-substituted-3-phenacyloxime-1,2,4-oxadiazoles from acetylated or benzoylated benzoylthiacetamide with hydroxylamine hydrochloride, for example, provides evidence of the compound's utility in generating valuable heterocyclic structures (Ronsisvalle et al., 1981).

Aplicaciones Científicas De Investigación

Síntesis Química

Este compuesto se sintetiza químicamente y se utiliza en la producción de varios otros compuestos químicos . No se ha informado que ocurra naturalmente .

Propiedades Ópticas No Lineales

El compuesto ha sido estudiado por sus propiedades ópticas no lineales de tercer orden . Los materiales ópticos no lineales (NLO) han recibido un interés significativo debido a sus amplias aplicaciones en electrónica molecular, fotónica, computación óptica y comunicaciones ópticas .

Ciencia de Materiales

En la ciencia de los materiales, este compuesto se ha utilizado en la síntesis y caracterización de nuevos compuestos orgánicos sustituidos con benzo[d][1,3]dioxol .

Agente Antitumoral

Se sintetizó una serie de nuevas N-aril-5-(benzo[d][1,3]dioxol-5-ilmetil)-4-(terc-butil)tiazol-2-aminas y se evaluaron sus actividades antitumorales contra las líneas celulares HeLa, A549 y MCF-7 .

Aplicaciones Biomédicas

El compuesto tiene aplicaciones potenciales en el campo biomédico. Por ejemplo, se ha utilizado en la síntesis de nanocompuestos de hidrogel para aplicaciones biomédicas .

Aplicaciones Farmacológicas

Los derivados de piperidina, que potencialmente podrían incluir este compuesto, se han estudiado por su síntesis y aplicaciones farmacológicas .

Separación por Flotación

Se sintetizó un nuevo tensioactivo de amonio cuaternario que contiene hidroxilo, N-(2-Hidroxietil)-N,N-dimetil-3-[(1-oxododecil)amino]-1-propanamonio, y se introdujo como un colector para la separación de flotación catiónica inversa de apatita de cuarzo .

Safety and Hazards

Mecanismo De Acción

Target of Action

It has been associated with antitumor activities , suggesting that it may interact with targets involved in cell proliferation and survival.

Mode of Action

Given its antitumor properties , it is plausible that it interacts with its targets to disrupt cell cycle progression or induce apoptosis, leading to the inhibition of tumor cell growth.

Biochemical Pathways

Considering its antitumor activities , it may impact pathways related to cell cycle regulation, apoptosis, or DNA repair.

Pharmacokinetics

It is known to have high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein that plays a crucial role in drug disposition .

Result of Action

Some compounds in this class have shown potent growth inhibition properties with ic50 values generally below 5 μm against certain human cancer cell lines .

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and oxygen levels may affect its stability.

Propiedades

IUPAC Name |

2-(1,3-benzodioxol-5-ylamino)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.ClH/c11-4-3-10-7-1-2-8-9(5-7)13-6-12-8;/h1-2,5,10-11H,3-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMONVTDNVNEAQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NCCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20240825 | |

| Record name | Hydroxyethyl-3,4-methylenedioxyaniline HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20240825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

94158-14-2 | |

| Record name | 4-(2-Hydroxyethyl)amino-1,2-methylenedioxybenzene hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94158-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyethyl-3,4-methylenedioxyaniline HCl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094158142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyethyl-3,4-methylenedioxyaniline HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20240825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,3-benzodioxol-5-ylamino)ethanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.671 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYETHYL-3,4-METHYLENEDIOXYANILINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8IRK9YBY3K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

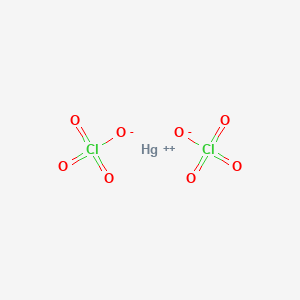

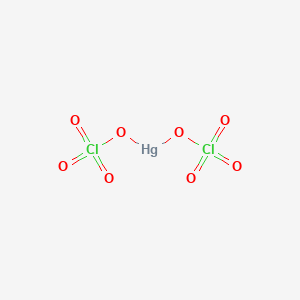

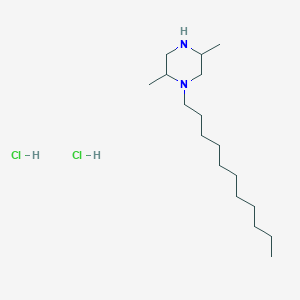

![5-Methylthieno[2,3-d]pyrimidine](/img/structure/B12707.png)